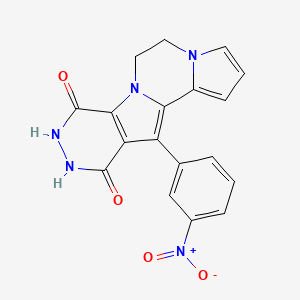
Antiproliferative agent-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-42 is a synthetic compound known for its significant activity against various cancer cell lines. It has been extensively studied for its potential to inhibit cell proliferation, making it a promising candidate in the field of cancer therapy. The compound’s unique structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-42 typically involves a multi-step process. One common route includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative agent-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, hydroxide, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology to investigate cell cycle regulation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its efficacy against various cancer cell lines.
Wirkmechanismus
The mechanism by which antiproliferative agent-42 exerts its effects involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Antiproliferative agent-42 is compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C18H13N5O4 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione |
InChI |
InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25) |
InChI-Schlüssel |
RUDJGFFLROFFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















